REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([CH:9]=O)=[C:4]([Cl:11])[N:3]=1.[CH3:12][NH:13][NH2:14]>CCO>[Cl:11][C:4]1[N:3]=[C:2]([Cl:1])[N:7]=[C:6]2[N:13]([CH3:12])[N:14]=[CH:9][C:5]=12
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
methyl hydrazine
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
TEA
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at −78 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hr
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
ADDITION
|
Details
|
To the reduced volume solution was added EtOAc
|
Type
|
WASH
|
Details
|
the solution washed with a sat NaHCO3 solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
over a small silica gel plug (2:1 EtOAc:Hex) and concentration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |